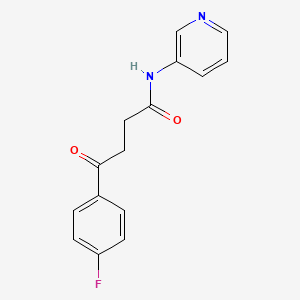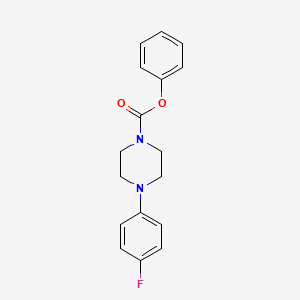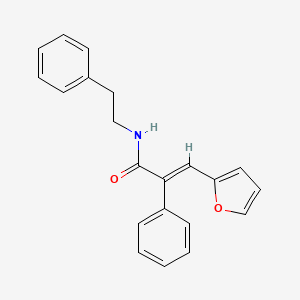![molecular formula C18H20N2O3S B5837195 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a protein kinase inhibitor that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide 31-8220 inhibits PKC by binding to the enzyme's catalytic domain. This prevents the enzyme from phosphorylating its substrates, which in turn disrupts downstream signaling pathways. This compound 31-8220 is a non-selective inhibitor of PKC, meaning that it inhibits all isoforms of the enzyme.
Biochemical and Physiological Effects
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on PKC, this compound 31-8220 has been shown to inhibit other kinases such as c-Src and c-Abl. This compound 31-8220 has also been shown to induce apoptosis in a variety of cancer cell lines. Additionally, this compound 31-8220 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide 31-8220 has several advantages for use in lab experiments. It is a potent inhibitor of PKC and has been extensively studied, making it a well-characterized compound. Additionally, this compound 31-8220 has been shown to have a wide range of biochemical and physiological effects, making it useful for investigating a variety of cellular processes.
One limitation of this compound 31-8220 is that it is a non-selective inhibitor of PKC, meaning that it inhibits all isoforms of the enzyme. This can make it difficult to determine the specific role of individual PKC isoforms in cellular processes. Additionally, this compound 31-8220 has been shown to have off-target effects on other kinases, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide 31-8220. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. This would allow for more precise investigation of the role of individual PKC isoforms in cellular processes.
Another area of interest is the potential use of this compound 31-8220 in the treatment of cancer. This compound 31-8220 has been shown to induce apoptosis in a variety of cancer cell lines, and further research is needed to determine its potential as a cancer therapeutic.
Finally, the anti-inflammatory effects of this compound 31-8220 make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to determine the efficacy of this compound 31-8220 in these applications.
Conclusion
This compound 31-8220 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of PKC and has a wide range of biochemical and physiological effects. While this compound 31-8220 has several advantages for use in lab experiments, its non-selective inhibition of PKC and off-target effects on other kinases are limitations that must be considered. Future research on this compound 31-8220 will focus on developing more selective PKC inhibitors, investigating its potential as a cancer therapeutic, and exploring its anti-inflammatory effects.
Méthodes De Synthèse
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide 31-8220 is a synthetic compound that can be synthesized using a variety of methods. One common method involves the reaction of N-methylmethanesulfonamide with 3,4-dihydro-2(1H)-isoquinolinone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-(4-aminophenyl)-1,3-thiazole-5-carboxylic acid to yield this compound 31-8220.
Applications De Recherche Scientifique
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide 31-8220 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of protein kinase C (PKC), which is involved in a wide range of cellular processes such as cell growth, differentiation, and apoptosis. This compound 31-8220 has been used in a variety of studies to investigate the role of PKC in various cellular processes.
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(24(2,22)23)17-9-7-15(8-10-17)18(21)20-12-11-14-5-3-4-6-16(14)13-20/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIOJEMHIJOIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
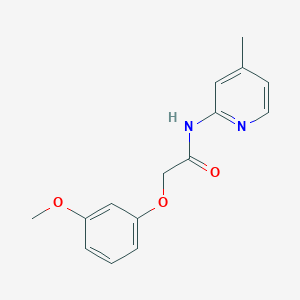
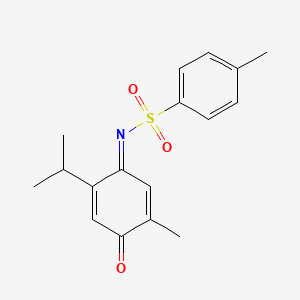
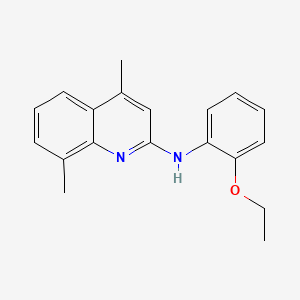
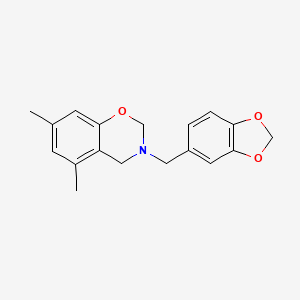
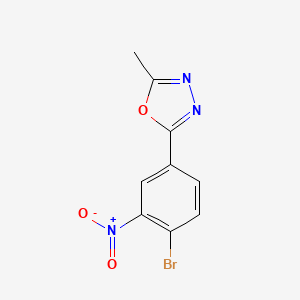
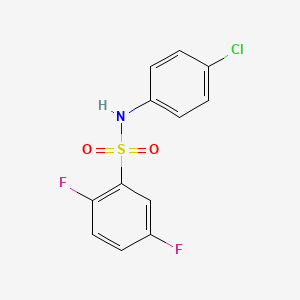
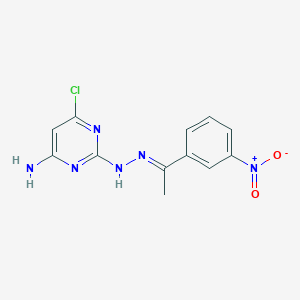
![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)
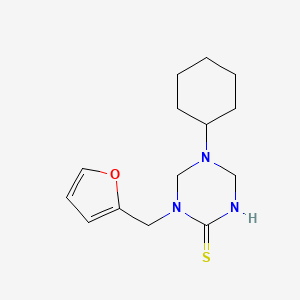
![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)
